molecular formula C18H16N4O2 B2550561 N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide CAS No. 2034561-99-2

N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide

Cat. No.: B2550561
CAS No.: 2034561-99-2
M. Wt: 320.352
InChI Key: CYIJZWPLPKDKMC-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is a complex organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to form complexes with transition metals.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level to exert its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. Information on safety and hazards is typically provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or new methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,3’-bipyridine with 2-methoxynicotinic acid or its derivatives. The reaction is often catalyzed by transition metals such as palladium or nickel. Common methods include:

Industrial Production Methods

Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxyisonicotinamide, while reduction may produce N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is unique due to its specific structure, which combines the bipyridine scaffold with a nicotinamide moiety.

Properties

IUPAC Name

2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-18-15(5-3-8-21-18)17(23)22-11-13-6-9-20-16(10-13)14-4-2-7-19-12-14/h2-10,12H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIJZWPLPKDKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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